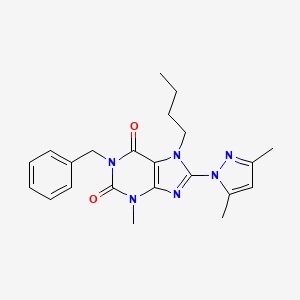

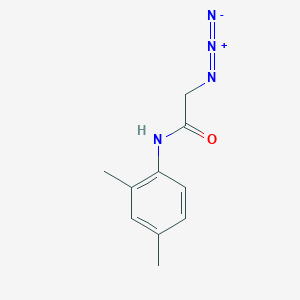

2-azido-N-(2,4-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-azido-N-(2,4-dimethylphenyl)acetamide is a biochemical used for proteomics research . It has a molecular formula of C10H12N4O and a molecular weight of 204.23 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 2-azido-N-(4-nitrophenyl)acetamide was synthesized by refluxing 2-chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water (70:30) for 24 hours at 80 °C . After cooling, the product precipitated and was filtered off and dried. Recrystallization from ethanol yielded yellow crystals .Molecular Structure Analysis

The molecular structure of 2-azido-N-(2,4-dimethylphenyl)acetamide can be analyzed using various techniques such as X-ray crystallography . The structure can also be viewed using computational methods .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-azido-N-(2,4-dimethylphenyl)acetamide, focusing on six unique fields:

Medicinal Chemistry

2-azido-N-(2,4-dimethylphenyl)acetamide is a valuable intermediate in the synthesis of various bioactive compounds. Its azide group can participate in click chemistry reactions, leading to the formation of triazoles, which are known for their pharmacological properties. These triazoles exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects .

Organic Synthesis

In organic synthesis, 2-azido-N-(2,4-dimethylphenyl)acetamide serves as a precursor for the preparation of heterocyclic compounds. The azide group can be transformed into amines, imines, and other nitrogen-containing functional groups, facilitating the synthesis of complex molecules like tetrazoles and triazoles .

Material Science

This compound is used in the development of novel materials. The azide group can undergo photochemical reactions to form nitrenes, which can then insert into C-H bonds, creating new carbon-nitrogen bonds. This property is exploited in the design of advanced polymers and materials with unique mechanical and thermal properties .

Bioconjugation

2-azido-N-(2,4-dimethylphenyl)acetamide is employed in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules. The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This method is widely used in the development of biosensors and diagnostic tools .

Photochemistry

In photochemistry, the azide group of 2-azido-N-(2,4-dimethylphenyl)acetamide can be activated by UV light to generate reactive nitrenes. These nitrenes can insert into various chemical bonds, making this compound useful in photolabeling studies and the creation of photoresponsive materials .

特性

IUPAC Name |

2-azido-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7-3-4-9(8(2)5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMBUYCPDGMHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)

![4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2481531.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2481536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2481541.png)